molecular formula C22H30N4O2 B3897584 4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)morpholine

4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)morpholine

Cat. No.: B3897584
M. Wt: 382.5 g/mol
InChI Key: NNKLHIKTXJPZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)morpholine is a complex organic compound that features a unique structure combining morpholine and indolo[1,2-a][1,3]benzimidazole moieties

Properties

IUPAC Name

4-(4a-morpholin-4-yl-1,2,3,4,11,11a-hexahydroindolo[1,2-a]benzimidazol-11-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-2-7-19-18(6-1)23-21-20(24-9-13-27-14-10-24)17-5-3-4-8-22(17,26(19)21)25-11-15-28-16-12-25/h1-2,6-7,17,20H,3-5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKLHIKTXJPZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)C(C3=NC4=CC=CC=C4N32)N5CCOCC5)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)morpholine typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the indolo[1,2-a][1,3]benzimidazole core: This can be achieved through a cyclization reaction involving an appropriate precursor such as 2-aminobenzimidazole and an indole derivative under acidic conditions.

    Introduction of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indolo[1,2-a][1,3]benzimidazole core is replaced by a morpholine group.

    Final coupling: The final step involves coupling the morpholine-substituted indolo[1,2-a][1,3]benzimidazole with another morpholine derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)morpholine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Biological Research: It is used as a probe to study biological pathways and mechanisms, including signal transduction and enzyme activity.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)piperidine
  • 4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)pyrrolidine

Uniqueness

4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)morpholine is unique due to its specific combination of morpholine and indolo[1,2-a][1,3]benzimidazole moieties, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.